(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid;hydrochloride
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Overview
Description
GGTI-2154 (hydrochloride) is a potent and selective inhibitor of geranylgeranyltransferase I (GGTase I), with an IC50 value of 21 nM. This compound is highly selective for GGTase I over farnesyltransferase (FTase), showing more than 200-fold selectivity . GGTI-2154 (hydrochloride) is primarily used in cancer research due to its ability to inhibit the transfer of geranylgeranyl from geranylgeranyl pyrophosphate to H-Ras .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GGTI-2154 (hydrochloride) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturers .
Industrial Production Methods: Industrial production of GGTI-2154 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: GGTI-2154 (hydrochloride) primarily undergoes inhibition reactions where it inhibits the activity of geranylgeranyltransferase I. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions involving GGTI-2154 (hydrochloride) include geranylgeranyl pyrophosphate and H-Ras. The reactions are typically carried out under controlled conditions to ensure the selective inhibition of GGTase I .
Major Products Formed: The major product formed from the reaction of GGTI-2154 (hydrochloride) with geranylgeranyl pyrophosphate and H-Ras is the inhibited form of GGTase I, which prevents the transfer of geranylgeranyl groups to target proteins .
Scientific Research Applications
GGTI-2154 (hydrochloride) is widely used in scientific research, particularly in the field of cancer research. It has been shown to induce breast tumor regression in transgenic mice models and inhibit tumor growth in various cancer cell lines . The compound is also used to study the role of geranylgeranylated proteins in oncogenesis and other pathological conditions .
Mechanism of Action
GGTI-2154 (hydrochloride) exerts its effects by selectively inhibiting geranylgeranyltransferase I. This enzyme is responsible for the post-translational modification of proteins by attaching geranylgeranyl groups to specific cysteine residues. By inhibiting this enzyme, GGTI-2154 (hydrochloride) prevents the proper functioning of geranylgeranylated proteins, which are critical for cell division, survival, and oncogenesis .
Comparison with Similar Compounds
Similar Compounds:
- FTI-2148: A selective inhibitor of farnesyltransferase (FTase) with similar applications in cancer research .
- GGTI-297: Another inhibitor of geranylgeranyltransferase I, but with different potency and selectivity profiles .
Uniqueness: GGTI-2154 (hydrochloride) is unique due to its high selectivity for geranylgeranyltransferase I over farnesyltransferase, making it a valuable tool for studying the specific roles of geranylgeranylated proteins in various biological processes .
Properties
IUPAC Name |
(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3.ClH/c1-15(2)10-22(24(30)31)28-23(29)20-9-8-17(26-13-18-12-25-14-27-18)11-21(20)19-7-5-4-6-16(19)3;/h4-9,11-12,14-15,22,26H,10,13H2,1-3H3,(H,25,27)(H,28,29)(H,30,31);1H/t22-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRKKNPKMYXQRS-FTBISJDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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